molecular formula C25H28N2O2 B14951248 N-cycloheptyl-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide

N-cycloheptyl-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide

Cat. No.: B14951248
M. Wt: 388.5 g/mol
InChI Key: PTXGYRJNTMNFIO-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. Its structure comprises a quinoline core substituted with a methoxyphenyl group, a cycloheptyl group, and a carboxamide moiety. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate Lewis acid catalyst.

    Cycloheptyl Group Addition: The cycloheptyl group can be added via a nucleophilic substitution reaction using cycloheptylamine.

    Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide moiety through the reaction of the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide to replace specific substituents on the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce fully saturated quinoline derivatives.

Scientific Research Applications

N-cycloheptyl-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-cycloheptyl-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C25H28N2O2/c1-17-23(25(28)26-19-9-5-3-4-6-10-19)21-11-7-8-12-22(21)27-24(17)18-13-15-20(29-2)16-14-18/h7-8,11-16,19H,3-6,9-10H2,1-2H3,(H,26,28)

InChI Key

PTXGYRJNTMNFIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NC4CCCCCC4

Origin of Product

United States

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